1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride

Description

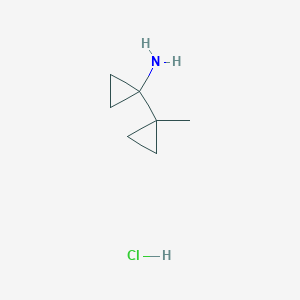

1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride (CAS RN 88887-87-0) is a cyclopropane-derived amine salt with a methyl substituent on the cyclopropane ring. Its molecular formula is C₄H₉ClN (calculated molecular weight: 106.45 g/mol). The compound features a rigid cyclopropane backbone, which is known to enhance metabolic stability in pharmaceutical applications.

Properties

IUPAC Name |

1-(1-methylcyclopropyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6(2-3-6)7(8)4-5-7;/h2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNXRWTXZZTCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylcyclopropane with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds and serves as a building block in medicinal chemistry. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride is similar to other cyclopropylamine derivatives, such as 1-methylcyclopropanamine hydrochloride and cyclopropylmethylamine hydrochloride. it is unique in its structural features and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

1-(1-Methylcyclopropyl)cyclopropan-1-amine Hydrochloride

(R)-1-(1-Methylcyclopropyl)ethan-1-amine Hydrochloride

- Substituent : Ethyl group attached to the methylcyclopropane.

- Molecular Formula : C₆H₁₂ClN (estimated).

Oxygen-Containing Substituents

1-(Methoxymethyl)cyclopropanamine Hydrochloride (CAS 1029716-05-9)

- Substituent : Methoxymethyl group.

- Molecular Formula: C₅H₁₂ClNO.

- Molecular Weight : 137.61 g/mol.

- Key Features : The methoxymethyl group introduces polarity, enhancing aqueous solubility compared to alkyl-substituted analogs. Priced at €1,013.00/g, it is commercially available for pharmaceutical research .

1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride (CAS 115652-52-3)

- Substituent : Hydroxymethyl group.

- Molecular Formula: C₄H₉ClNO.

- Molecular Weight : 123.58 g/mol.

- Key Features : Polar hydroxyl group enables hydrogen bonding, making it suitable for formulations requiring water solubility. Melting point: 119°C .

Aromatic and Halogenated Derivatives

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS 1439897-84-3)

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 35501-83-8)

- Substituent : Trifluoromethyl group.

- Molecular Formula : C₄H₆ClF₃N.

- Key Features : Electron-withdrawing trifluoromethyl group stabilizes the amine, reducing basicity and altering pharmacokinetics .

Research and Application Insights

- Pharmaceutical Relevance : Fluorinated and brominated derivatives (e.g., 1-(2-fluorophenyl)- and 1-(4-bromophenyl)- analogs) are prioritized in drug discovery for their enhanced binding affinities and patentability .

- Synthetic Challenges : Introducing cyclopropane rings requires specialized methods like Simmons-Smith reactions, while substituents like trifluoromethyl demand fluorination expertise .

- Safety: Most compounds require handling in ventilated environments due to irritant properties (e.g., skin/eye contact risks noted for 1-(methoxymethyl) derivatives ).

Biological Activity

1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopropane structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the methyl group on the cyclopropane enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound may act as a ligand for certain neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activities Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting growth.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated increased levels of caspase activation, suggesting a mechanism involving programmed cell death.

Research Findings

Recent findings highlight the importance of further research into the pharmacological properties of this compound. Studies have focused on:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic use.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the cyclopropane structure affect biological activity and selectivity for targets.

Q & A

Q. What are the optimal synthetic routes for 1-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropane ring formation followed by amination and salt formation. Key steps include:

- Cyclopropylation : Using diazo compounds with alkenes (e.g., rhodium-catalyzed reactions) to generate the bicyclic cyclopropane core .

- Amination : Introducing the amine group via nucleophilic substitution (e.g., reaction with ammonia under high pressure) .

- Hydrochloride Formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Industrial methods prioritize continuous flow reactors for scalability and purity (>99%), while lab-scale syntheses focus on stepwise optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Common analytical methods include:

- NMR Spectroscopy : Compare H and C NMR shifts with literature data (e.g., cyclopropane protons appear at δ 0.5–2.0 ppm; amine protons at δ 1.5–3.0 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted intermediates). Retention times should match reference standards .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 147.66 for the free amine) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) and avoid exposure to moisture or light to prevent decomposition into cyclopropanol derivatives .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in cyclopropane ring formation?

The stereochemistry of the cyclopropane ring is sensitive to catalyst choice and reaction temperature. For example:

- Rhodium Catalysts : Favor cis-diastereomers due to syn-addition mechanisms .

- Copper Catalysts : Promote trans-diastereomers via radical pathways .

Computational modeling (e.g., DFT calculations) can predict strain energy and stability of stereoisomers, guiding catalyst selection .

Q. What methodologies are used to analyze bioactivity in neurological or antiviral studies?

- Enzyme Assays : Test inhibition of viral proteases (e.g., NS3/4A for hepatitis C) using fluorescence resonance energy transfer (FRET) substrates. IC values <1 μM indicate high potency .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin receptors) quantify affinity (K) .

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data?

Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates may skew NMR or HPLC results. Use preparative TLC or column chromatography for purification .

- Reaction Scale : Lab-scale syntheses (<10 mmol) may have lower yields due to inefficient mixing vs. industrial protocols. Optimize using microreactors for better heat/mass transfer .

Q. What computational tools predict retrosynthetic pathways for derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose routes. For example:

- Retrosynthesis : Prioritize disconnections at the cyclopropane-amine bond, suggesting precursors like methylcyclopropyl ketone .

- Feasibility Scoring : Algorithms rank routes by cost, step count, and literature precedent .

Analytical Parameters Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.